
delta-Decalactone
Overview
Description
Delta-decalactone (CAS: 705-86-2), a cyclic ester (lactone) with the molecular formula C₁₀H₁₈O₂, is widely used in flavor and fragrance industries for its creamy, coconut-like aroma . It occurs naturally in fruits such as peaches, coconuts, and raspberries, but commercial production relies on synthetic methods, including the oxidation of 2-pentylcyclopentanone . Key physical properties include a boiling point of 281°C, a density of 0.97 g/cm³, and solubility in alcohol and propylene glycol but insolubility in water . Its stability is moderate; lactones like this compound tend to polymerize over time, increasing viscosity and altering phase behavior in formulations .
In antifungal research, this compound exhibits activity against Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae, with minimum inhibitory concentrations (MICs) ranging from 46.8 to 750.0 µg/mL . However, its cytotoxicity in mammalian cells (e.g., HepG2 and MCF7) is higher than mandelonitrile, a structurally simpler antifungal compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta-Decalactone can be synthesized through various chemical and biological methods. One common chemical method involves the Baeyer–Villiger oxidation of delfone . Another method includes the hydrogenation of 6-pentyl-α-pyrone .
Industrial Production Methods
Industrial production of this compound often involves microbial reduction of massoia lactone using specific bacteria or yeast strains . For example, Saccharomyces cerevisiae and Polyporus durus have been used to produce this compound from natural 2-decen-1,5-olide . Another method involves the bioreduction of Massoia Oil using Saccharomyces pastorianus .
Chemical Reactions Analysis
Types of Reactions
Delta-Decalactone undergoes various chemical reactions, including oxidation, reduction, and ring-opening polymerization .
Common Reagents and Conditions
Oxidation: Baeyer–Villiger oxidation using peroxy acids.
Reduction: Hydrogenation using hydrogen gas and catalysts.
Ring-Opening Polymerization: Catalyzed by diphenyl phosphate at room temperature.
Major Products
Oxidation: Produces this compound from delfone.
Reduction: Produces this compound from 6-pentyl-α-pyrone.
Ring-Opening Polymerization: Produces aliphatic polyesters.
Scientific Research Applications
Applications in Food Science
Flavoring Agent
Delta-Decalactone is widely used as a flavoring agent in the food industry due to its pleasant aroma reminiscent of peaches and cream. It enhances the sensory qualities of various food products, including dairy items, baked goods, and confectioneries. Studies have shown that this compound can influence taste perception in mammals, potentially affecting feeding behavior and preferences.
Case Study: Dairy Products
A study examined the effects of this compound on the volatile compounds in milk products. The addition of this compound was found to enhance the overall flavor profile of cheese, demonstrating its utility in dairy flavor enhancement .
Applications in Perfumery
This compound's unique fragrance properties make it a valuable ingredient in the perfumery industry. It is often used to create fruity notes in perfumes and scented products. The compound's ability to blend well with other fragrance components allows for complex scent formulations.
Market Insights
The global market for this compound in fragrances is projected to grow due to increasing consumer demand for natural and synthetic fragrance ingredients. Its versatility enables perfumers to craft innovative scent profiles .
Biotransformation Processes
Microbial Production
Recent research has focused on the microbial production of this compound from unsaturated fatty acids. A notable study utilized Yarrowia lipolytica cells along with linoleate 13-hydratase to produce this compound efficiently from linoleic acid. This one-pot reaction achieved a molar conversion yield of 31% within 21 hours .
Case Study: Biotechnological Synthesis
The production process highlighted above demonstrates the potential for sustainable manufacturing practices using microbial systems. This method not only reduces reliance on traditional chemical synthesis but also aligns with green chemistry principles.
Health and Safety Applications
Toxicological Studies
Research has indicated that this compound exhibits low toxicity levels. In studies assessing repeated dose toxicity, no significant adverse effects were observed at high doses (up to 1000 mg/kg/day), suggesting a favorable safety profile for potential applications in food and cosmetics .
Summary Table of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Food Science | Flavoring agent | Enhances sensory qualities in dairy products |
Perfumery | Fragrance ingredient | Valuable for crafting complex scent profiles |
Biotransformation | Microbial production | Efficient synthesis from unsaturated fatty acids |
Health & Safety | Toxicological assessment | Low toxicity observed; safe for consumer use |
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Isomers
Gamma-Decalactone
- Structural Difference : Gamma-decalactone is a constitutional isomer, with a five-membered lactone ring compared to delta-decalactone’s six-membered ring .
- Odor Profile: Gamma-decalactone is characterized by a dominant peach-like aroma, whereas this compound leans toward coconut and creamy notes .
- Applications : Used in peach and apricot flavor formulations, contrasting with this compound’s role in coconut and dairy flavor systems .
Delta-Dodecalactone
- Chain Length : Contains a 12-carbon chain (C₁₂H₂₂O₂) compared to this compound’s 10-carbon chain .
- Odor and Use : Exhibits a muskier, peach-like scent and is used in heavier flavor profiles, such as tropical fruits and cream-based products .
Antifungal Activity Comparison
- Key Findings :
Odor and Stability Profiles
Biological Activity
Delta-decalactone (δ-decalactone) is a lactone compound widely recognized for its applications in the food and fragrance industries due to its pleasant aroma, reminiscent of peach or coconut. Beyond its sensory attributes, δ-decalactone exhibits significant biological activities, including antimicrobial properties and potential effects on insect behavior. This article delves into the biological activity of δ-decalactone, highlighting key research findings, case studies, and relevant data.
- Chemical Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- CAS Number : 705-86-2
Property | Value |
---|---|
Boiling Point | 220 °C |
Melting Point | -2 °C |
Density | 0.93 g/cm³ |
Solubility | Soluble in ethanol, ether |
Antimicrobial Properties
Research has demonstrated that δ-decalactone possesses notable antimicrobial activity against various microorganisms. It has been shown to inhibit the growth of:
- Bacteria : Staphylococcus aureus
- Fungi : Aspergillus niger, Candida albicans
In a study, δ-decalactone exhibited a minimum inhibitory concentration (MIC) against S. aureus, indicating its potential as a natural preservative in food products .
Insect Behavior Modification
δ-Decalactone has been investigated for its effects on insect behavior, particularly in relation to aphids. A study assessed its deterrent activity against Myzus persicae (green peach aphid). The results indicated that while δ-decalactone alone did not significantly deter feeding, its enantiomer, γ-decalactone, showed effectiveness in reducing probing behavior . This suggests potential applications in pest management.
Toxicological Studies
Toxicological assessments have evaluated the safety profile of δ-decalactone. Notably:
- Mutagenicity : δ-decalactone was found to be non-mutagenic in the Ames test, indicating no significant genetic risk .
- Ecotoxicity : In aquatic toxicity tests, it demonstrated an LC50 value of 6.25 mg/L for fish (Danio rerio) and an EC50 value of 60 mg/L for Daphnia magna .
Case Studies
-
Food Industry Application :
- In food formulations, δ-decalactone is utilized for flavor enhancement. Its safety profile and sensory properties make it a preferred choice in various food products.
-
Agricultural Use :
- Research has explored the use of δ-decalactone as a natural insect repellent. Its efficacy in modifying insect feeding behavior may provide an environmentally friendly alternative to synthetic pesticides.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing delta-Decalactone in laboratory settings?
this compound is synthesized via the oxidation of 2-pentylcyclopentanone using peracids, yielding a lactone with a coconut-like odor profile . Key steps include controlling reaction temperature (to avoid side reactions) and purification via fractional distillation to isolate the desired enantiomeric mixture. Researchers must monitor lactone stability, as polymerization can occur over time, altering viscosity and phase behavior in alcohol-based solutions .
Q. How do isomerism and structural variations impact the olfactory properties of this compound?
this compound is a constitutional isomer of gamma-Decalactone, differing in lactone ring size and side-chain length. While gamma-Decalactone exhibits peach-like notes, this compound’s coconut aroma arises from its 6-pentyltetrahydro-2H-pyran-2-one structure . Experimental comparisons involve gas chromatography-olfactometry (GC-O) to map odor thresholds (detected at ~100 ppb) and assess enantiomeric contributions .
Q. What analytical techniques are recommended for characterizing this compound purity and stability?
Standard methods include:
- GC-MS : To quantify lactone content and detect degradation byproducts.
- NMR spectroscopy : For structural confirmation, particularly to differentiate enantiomers .
- DSC (Differential Scanning Calorimetry) : To monitor phase transitions (melting point: -27°C) and polymer formation over time .
Q. How does the natural occurrence of this compound in foods inform its synthetic production for research?
Although this compound occurs naturally in coconut, peach, and dairy products, its natural abundance is insufficient for perfumery applications . Synthetic routes must replicate stereochemical features (e.g., chiral carbon at position 5) to mimic natural odor profiles. Comparative studies using enantioselective synthesis (e.g., Zeon Corporation’s R-body enantiomer) demonstrate superior odor quality compared to racemic mixtures .
Q. What are the critical stability challenges in storing this compound for long-term studies?
Stability issues include:
- Polymerization : Accelerated by exposure to oxygen or elevated temperatures. Store under inert gas (e.g., nitrogen) at ≤4°C .
- Phase separation : Observed in ethanol solutions; pre-formulation studies should assess solvent compatibility .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound improve its application in olfactory research?
Zeon Corporation’s chiral synthesis process produces the R-enantiomer, which replicates natural odor profiles more accurately than racemic blends. Key steps involve asymmetric hydrogenation or enzymatic resolution to achieve >98% enantiomeric excess (ee). Researchers must validate optical activity via polarimetry and correlate ee values with sensory evaluation panels .
Q. What experimental designs are optimal for studying this compound’s interaction with olfactory receptors?
Use molecular docking simulations paired with in vitro assays (e.g., HEK293 cells expressing human OR1A1 receptors). Parameters to optimize:
- Ligand-receptor binding affinity (via SPR or fluorescence assays).
- Dose-response curves to determine EC₅₀ values .
- Cross-validate with in vivo psychophysical studies to map odor perception thresholds .
Q. How do structural modifications of this compound influence its volatility and odor persistence?
Modifying the alkyl chain (e.g., replacing pentyl with hexyl) reduces volatility (base note classification) but may introduce waxy off-notes. Systematic studies involve:
- QSAR (Quantitative Structure-Activity Relationship) modeling to predict log P (2.27) and boiling point (117°C at 0.02 mmHg) .
- Headspace analysis to measure release kinetics in fragrance matrices .
Q. What methodologies resolve contradictions in reported odor thresholds for this compound across studies?
Discrepancies arise from variations in solvent systems (e.g., ethanol vs. dipropylene glycol) and panelist sensitivity. Standardize protocols using:
- ASTM E544-99 : For threshold testing with a minimum panel size (n=20).
- Triangular tests : To statistically differentiate odor profiles .
Q. How can computational chemistry predict this compound’s stability under extreme conditions (e.g., high humidity or UV exposure)?
Apply DFT (Density Functional Theory) to model degradation pathways, such as lactone ring hydrolysis. Experimental validation involves:
- Accelerated stability testing (40°C/75% RH for 6 months).
- LC-MS/MS to identify degradation products (e.g., hydroxy acids) .
Q. Methodological Recommendations
Properties
IUPAC Name |
6-pentyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSPIPJMLAMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044496 | |
Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution | |
Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | delta-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
117.00 to 120.00 °C. @ 0.02 mm Hg | |
Record name | delta-Decalactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very soluble in alcohol and propylene glycol; insoluble in water | |
Record name | delta-Decalactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | delta-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.971 | |
Record name | delta-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
705-86-2 | |
Record name | δ-Decalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-decalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyran-2-one, tetrahydro-6-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Pentyltetrahydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-5-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.-DECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNA0S5T234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | delta-Decalactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-27.00 °C. @ 760.00 mm Hg | |
Record name | delta-Decalactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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